molecular formula C16H13NO2S B13710850 5-Benzyl-3-phenyl-1,3-thiazolidine-2,4-dione CAS No. 618396-02-4

5-Benzyl-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B13710850
CAS No.: 618396-02-4
M. Wt: 283.3 g/mol
InChI Key: YBASYDYUUWVFFT-UHFFFAOYSA-N
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Description

5-Benzyl-3-phenylthiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family. This compound features a five-membered ring containing both sulfur and nitrogen atoms, along with two carbonyl groups at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-3-phenylthiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with benzyl and phenyl substituents. One common method is the condensation reaction between thiazolidine-2,4-dione and benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-3-phenylthiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Benzyl-3-phenylthiazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through the activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This receptor is involved in the regulation of glucose and lipid metabolism. By activating PPAR-γ, 5-Benzyl-3-phenylthiazolidine-2,4-dione enhances insulin sensitivity and promotes the uptake of glucose by cells. This mechanism is similar to that of other thiazolidinediones used in the treatment of type 2 diabetes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-3-phenylthiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

618396-02-4

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

5-benzyl-3-phenyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H13NO2S/c18-15-14(11-12-7-3-1-4-8-12)20-16(19)17(15)13-9-5-2-6-10-13/h1-10,14H,11H2

InChI Key

YBASYDYUUWVFFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N(C(=O)S2)C3=CC=CC=C3

solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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